molecular formula C24H26N2O5 B11398204 3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11398204
M. Wt: 422.5 g/mol
InChI Key: GTKVXCUULXIAHI-UHFFFAOYSA-N
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Description

3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with ethoxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step involves coupling the substituted pyrrole with propanoic acid derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques like crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 3-(4-Cyanophenyl)propionic acid

Uniqueness

3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C24H26N2O5/c1-3-31-21-12-6-18(7-13-21)25-23(27)16-26-19(9-15-24(28)29)8-14-22(26)17-4-10-20(30-2)11-5-17/h4-8,10-14H,3,9,15-16H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

GTKVXCUULXIAHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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